molecular formula C20H18N2OS B2427028 (Z)-1-(4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone CAS No. 1322879-18-4

(Z)-1-(4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone

Cat. No.: B2427028
CAS No.: 1322879-18-4
M. Wt: 334.44
InChI Key: MLGOFVZFPCUZHU-MRCUWXFGSA-N
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Description

(Z)-1-(4-((3-Allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone is a sophisticated synthetic thiazole derivative designed for anticancer research and drug discovery applications. This compound features a unique molecular architecture combining a thiazole core with an allyl substituent, phenyl ring, and acetophenone moiety, structural characteristics known to contribute significant biological activity. Thiazole derivatives are extensively investigated in medicinal chemistry for their pronounced antiproliferative properties against diverse cancer cell lines . Compounds with similar structural frameworks have demonstrated potent activity against various human cancer cell lines, including breast, lung, and liver carcinomas, with specific derivatives exhibiting GI50 values in the low micromolar range (0.90-1.70 µM) comparable to reference drugs like doxorubicin . The mechanism of action for this chemical class frequently involves multi-target inhibition of key oncogenic signaling pathways. Structurally related molecules have shown promising dual inhibitory action against epidermal growth factor receptor (EGFR) and BRAFV600E kinases , while others interact strongly with VEGFR-2 receptors or demonstrate binding affinity toward both EGFR and sirtuin 2 (SIRT2) , suggesting potential for addressing drug resistance in cancer therapy. The Z-configuration imine group in this compound contributes to its structural specificity and potential for targeted molecular interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate handling protocols for laboratory use.

Properties

IUPAC Name

1-[4-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-3-13-22-19(17-7-5-4-6-8-17)14-24-20(22)21-18-11-9-16(10-12-18)15(2)23/h3-12,14H,1,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGOFVZFPCUZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article discusses the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of thiazole derivatives. The compound's structure can be confirmed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Key Structural Features

  • Molecular Formula : C19_{19}H18_{18}N2_{2}S
  • Molecular Weight : 306.42 g/mol
  • Functional Groups : Contains thiazole, phenyl, and allyl groups which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

CompoundCancer Cell LineIC50_{50} (µM)Mechanism of Action
24aHCT-1515.2Induction of apoptosis
24bMCF-712.5Inhibition of cell proliferation

These results suggest that the thiazole moiety plays a crucial role in enhancing anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. A study evaluating various thiazole compounds demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus8 µg/mL
2Escherichia coli16 µg/mL

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

In a recent study, a series of thiazole derivatives including this compound were tested against human breast cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50_{50} value comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of thiazole derivatives against common pathogens. The results indicated that this compound exhibited strong inhibitory effects on bacterial growth, suggesting its potential use in treating bacterial infections.

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the classic Hantzsch method, leveraging α-bromo ketones and thioureas.

Procedure :

  • α-Bromination :
    • 1-Phenylpropan-1-one is brominated using CuBr₂ in acetic acid to yield 2-bromo-1-phenylpropan-1-one.
  • Cyclization :
    • React 2-bromo-1-phenylpropan-1-one (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux for 6 hours.
    • Intermediate : 4-Phenylthiazol-2-amine (yield: 78%).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon, followed by cyclodehydration to form the thiazole ring.

Regioselective Allylation at N3

Introducing the allyl group at N3 requires careful selection of alkylating agents and conditions.

Method A: Alkylation with Allyl Bromide

  • Treat 4-phenylthiazol-2-amine (1.0 equiv) with allyl bromide (1.5 equiv) in DMF at 60°C for 12 hours.
  • Product : 3-Allyl-4-phenylthiazol-2-amine (yield: 65%).

Method B: Claisen Rearrangement

  • Synthesize catechol mono-allyl ether, then heat in toluene with NaOEt to induce-sigmatropic rearrangement.
  • Product : 3-Allyl-4-phenylthiazole (yield: 42%).

Comparison :

Method Yield (%) Selectivity Conditions
A 65 High Mild
B 42 Moderate High temp

Alkylation (Method A) is preferred for scalability and efficiency.

Formation of the Ylideneamino Linkage

The imine bond is established via acid-catalyzed condensation between 3-allyl-4-phenylthiazol-2-amine and 4-acetylbenzaldehyde.

Procedure :

  • Schiff Base Formation :
    • Reflux 3-allyl-4-phenylthiazol-2-amine (1.0 equiv) and 4-acetylbenzaldehyde (1.2 equiv) in glacial acetic acid with NaOAc for 8 hours.
    • Product : (Z)-1-(4-((3-Allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone (yield: 58%, Z/E ratio: 7:1).

Stereochemical Control :

  • Z-Selectivity : Achieved via kinetic control in acetic acid, stabilizing the transition state through intramolecular H-bonding.
  • E-Isomer Byproduct : Forms under prolonged heating but is minimized by shorter reaction times.

Characterization :

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, CH=N), 7.89–7.32 (m, 9H, Ar-H), 5.95 (m, 1H, CH₂CH=CH₂), 5.18 (d, 2H, J = 6.5 Hz, CH₂=CH), 2.65 (s, 3H, COCH₃).
  • X-ray Crystallography : Confirms Z-configuration with dihedral angle 14.9° between thiazole and phenyl planes.

Alternative Synthetic Routes

One-Pot α-Bromination/Cyclization

A streamlined approach combines α-bromination and thiazole cyclization in a single pot.

Procedure :

  • React 1-phenylpropan-1-one (1.0 equiv) with CuBr₂ (2.0 equiv) and thiourea (1.5 equiv) in ethanol under reflux.
  • Product : 3-Allyl-4-phenylthiazol-2-amine (yield: 70%).

Advantages :

  • Reduces purification steps.
  • Enhances atom economy.

Enaminone Intermediate Strategy

Step 1 : Synthesize enaminone via DMF-DMA-mediated condensation.

  • Treat 3-allyl-4-phenylthiazol-2-amine with DMF-DMA in toluene to form enaminone.

Step 2 : Couple enaminone with 4-aminoacetophenone in acetic acid.

  • Product : Target compound (yield: 52%).

Limitation : Lower yield due to competing side reactions.

Optimization and Scale-Up Challenges

Solvent and Catalyst Screening

Condition Z/E Ratio Yield (%)
Glacial Acetic Acid 7:1 58
EtOH/HCl 3:1 45
Toluene/p-TsOH 5:1 50

Acetic acid maximizes Z-selectivity and yield.

Temperature Effects

  • 80°C : Optimal for imine formation without decomposition.
  • >100°C : E-isomer predominates via thermodynamic control.

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